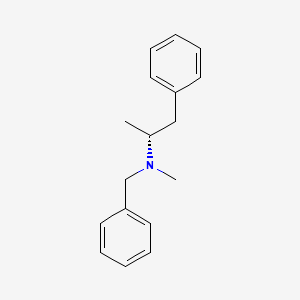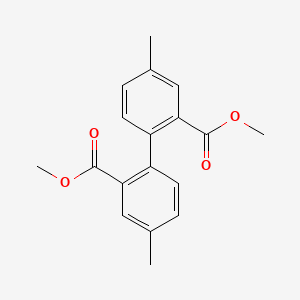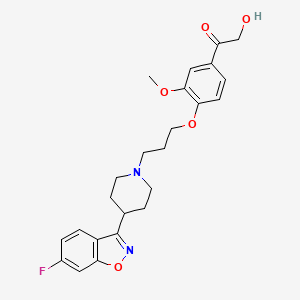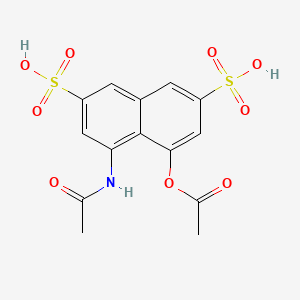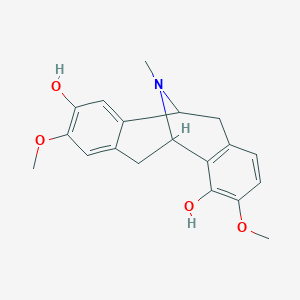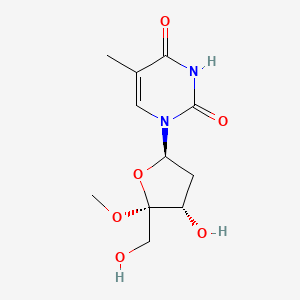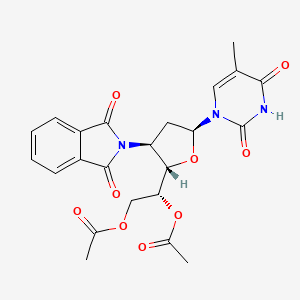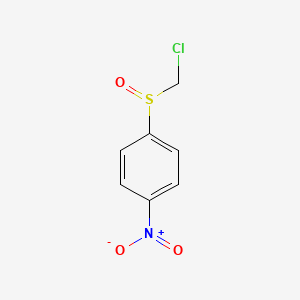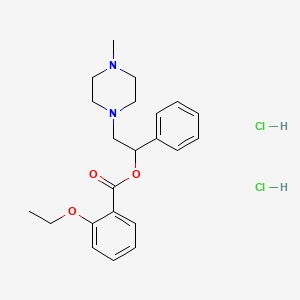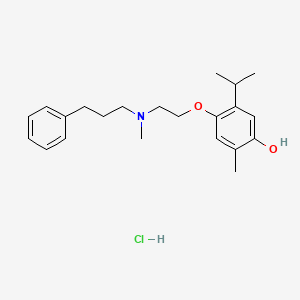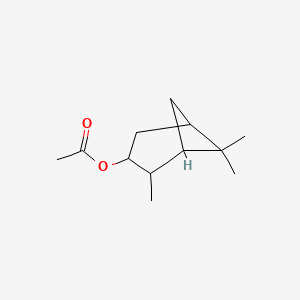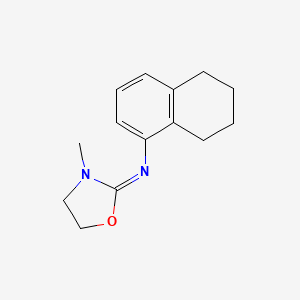
Oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)- is a heterocyclic compound that features an oxazolidine ring fused with a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidines typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. For the specific compound 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)-oxazolidine, the synthesis can be achieved through a multicomponent reaction involving 1,2-amino alcohols and naphthyl aldehydes under mild conditions . The reaction is usually carried out in the presence of a catalyst such as a transition metal or an acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of oxazolidines often employs continuous flow synthesis techniques to enhance efficiency and yield. For instance, the use of Deoxo-Fluor® reagent in a flow reactor has been shown to effectively convert β-hydroxy amides to oxazolidines with high purity and yield . This method is advantageous as it minimizes the formation of by-products and allows for easy scalability.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyl group can be replaced with other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazoles are the major products formed from the oxidation of oxazolidines.
Reduction: The reduction of oxazolidines can yield various amines and alcohols.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share a similar oxazolidine ring structure but differ in their substituents and biological activities.
Spirooxazolidines: These compounds have a spirocyclic structure and exhibit different chemical reactivity and applications.
Uniqueness
Oxazolidine, 3-methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)- is unique due to its fused naphthyl group, which imparts specific steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
102280-50-2 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C14H18N2O/c1-16-9-10-17-14(16)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3 |
InChI Key |
NOIFEHOUBIZZTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1=NC2=CC=CC3=C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


